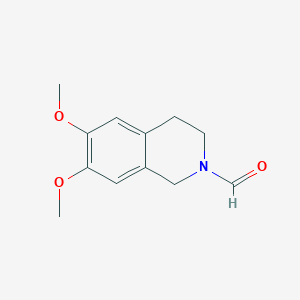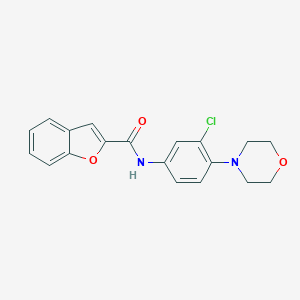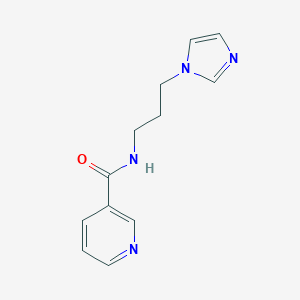
4-metoxi-N-(4-morfolinofenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(4-morpholinophenyl)benzamide” is a chemical compound with the molecular formula C18H20N2O3 . It’s a benzamide derivative, which is a class of compounds containing a benzene ring and an amide group .
Synthesis Analysis
Benzamides, including “4-methoxy-N-(4-morpholinophenyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-methoxy-N-(4-morpholinophenyl)benzamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 312.363 Da and the monoisotopic mass is 312.147400 Da .Chemical Reactions Analysis
The synthesis of benzamides, including “4-methoxy-N-(4-morpholinophenyl)benzamide”, involves the reaction between carboxylic acids and amines at high temperatures . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation .Mecanismo De Acción
4-methoxy-N-(4-morpholinophenyl)benzamide functions as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin signaling pathways and increased glucose uptake by cells.
Biochemical and Physiological Effects:
4-methoxy-N-(4-morpholinophenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, 4-methoxy-N-(4-morpholinophenyl)benzamide has been shown to reduce body weight and improve lipid metabolism in obese animals. These effects are thought to be mediated through the inhibition of PTP1B and the subsequent activation of insulin signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(4-morpholinophenyl)benzamide is a potent inhibitor of PTP1B and has been shown to be effective in improving glucose homeostasis in animal models of type 2 diabetes. However, 4-methoxy-N-(4-morpholinophenyl)benzamide is still in the early stages of development, and its safety and efficacy in humans have not been established. Additionally, the mechanism of action of 4-methoxy-N-(4-morpholinophenyl)benzamide may be complex, and further research is needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-N-(4-morpholinophenyl)benzamide. One direction is to investigate the safety and efficacy of 4-methoxy-N-(4-morpholinophenyl)benzamide in human clinical trials. Another direction is to explore the potential therapeutic applications of 4-methoxy-N-(4-morpholinophenyl)benzamide in other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-morpholinophenyl)benzamide and its effects on insulin signaling pathways.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(4-morpholinophenyl)benzamide involves the reaction of 4-morpholinophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation reaction, and the resulting 4-methoxy-N-(4-morpholinophenyl)benzamide is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
Acciones Farmacológicas
Los derivados de morfolina, como la 4-metoxi-N-(4-morfolinofenil)benzamida, se han encontrado que tienen una amplia variedad de actividades farmacológicas . Estos compuestos se utilizan a menudo en el tratamiento de una amplia variedad de enfermedades .
Actividad Antioxidante
Los compuestos de benzamida, incluyendo la this compound, se han encontrado que tienen actividad antioxidante . Pueden actuar como captadores de radicales libres y agentes quelantes de metales .
Actividad Antibacteriana
Algunos compuestos de benzamida se han encontrado que tienen actividades antibacterianas . Pueden inhibir el crecimiento de bacterias gram-positivas y gram-negativas .
Actividad Antitumoral
Las benzamidas se han utilizado ampliamente en el tratamiento del cáncer . Tienen propiedades antitumorales y pueden inhibir el crecimiento de células cancerosas .
Actividad Antiinflamatoria
Las benzamidas, incluyendo la this compound, se han encontrado que tienen propiedades antiinflamatorias
Propiedades
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-8-2-14(3-9-17)18(21)19-15-4-6-16(7-5-15)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOPRQFFTGPACG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-Adamantyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364095.png)
![6-(1-Adamantyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364097.png)



![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B364169.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B364182.png)
![N-{4-[4-(propan-2-yl)benzamido]phenyl}furan-2-carboxamide](/img/structure/B364191.png)

![3-chloro-4-methoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B364200.png)
![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364219.png)